N-methylbicyclo[2.2.2]octan-1-aminehydrochloride
Description
N-Methylbicyclo[2.2.2]octan-1-amine hydrochloride (CAS 1193-43-7) is a bicyclic amine hydrochloride salt with a rigid, three-dimensional structure due to the bicyclo[2.2.2]octane framework. Its molecular formula is C₈H₁₆ClN, and it has a molecular weight of 161.67 g/mol . The compound is synthesized via a multi-step process involving reduction with LiAlH₄ in diethyl ether, followed by acid-catalyzed cyclization and final hydrochloride salt formation (yield: 99%) .
Properties
IUPAC Name |
N-methylbicyclo[2.2.2]octan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-10-9-5-2-8(3-6-9)4-7-9;/h8,10H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRFLEVUKKEHSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC12CCC(CC1)CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Yields
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Step 1 (Condensation): Bicyclo[2.2.2]octan-1-one reacts with excess methylamine in ethanol at 50°C for 12 hours, achieving 85–90% conversion to the imine intermediate.
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Step 2 (Reduction): NaBH3CN in methanol at 25°C reduces the imine to the tertiary amine, yielding 70–75% of N-methylbicyclo[2.2.2]octan-1-amine. Hydrogenation with Pd/C (5% wt) under 3 bar H2 pressure increases yields to 82%.
Table 1: Comparative Analysis of Reductive Amination Methods
Direct Methylation of Bicyclo[2.2.2]octan-1-amine
Direct N-methylation using methyl iodide or dimethyl sulfate in the presence of a base is a single-step alternative. This method requires careful control of stoichiometry to avoid over-alkylation.
Optimization Parameters
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Base Selection: Potassium carbonate (K2CO3) outperforms sodium hydroxide due to reduced side reactions.
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) minimizes hydrolysis of methylating agents.
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Yield: 65–70% under reflux conditions (40°C, 8 hours), with purification via recrystallization from ethanol/HCl.
Transition Metal-Catalyzed Oxidative Amination
A patent-pending method (WO2019075004A1) employs transition metal catalysts for oxidative amination of 1,4-dimethylenecyclohexane derivatives. Ruthenium or cobalt complexes facilitate the insertion of methylamine into the bicyclic framework.
Key Steps
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Oxidation: 1,4-Dimethylenecyclohexane is treated with oxone (2 equiv) and PdCl2 (3 mol%) to form bicyclo[2.2.2]octane-1,4-diol.
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Amination: The diol undergoes reductive amination with methylamine and hydrogen over a Ru/C catalyst, yielding the target compound in 60% overall yield.
Table 2: Catalytic Systems for Oxidative Amination
Hydroformylation-Reduction Sequence
This route leverages hydroformylation to install carbonyl groups, followed by reductive amination. A 2025 study highlighted the use of cobalt carbonyl (Co2(CO)8) under high-pressure CO/H2 (100 bar) to convert bicyclo[2.2.2]octene to a dialdehyde intermediate. Subsequent treatment with methylamine and NaBH4 achieved a 68% yield.
Advantages and Limitations
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Advantages: Scalable to industrial production with continuous-flow reactors.
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Limitations: Requires specialized equipment for high-pressure conditions.
Solid-Phase Synthesis for High-Purity Batches
Industrial-scale production (VulcanChem, 2024) utilizes solid-supported reagents to minimize purification steps. Bicyclo[2.2.2]octan-1-amine is adsorbed onto silica gel functionalized with methyl groups, followed by HCl gas treatment to precipitate the hydrochloride salt. This method achieves >95% purity and reduces solvent waste.
Table 3: Industrial Production Metrics
| Parameter | Value |
|---|---|
| Purity | 95–98% |
| Throughput | 50 kg/batch |
| Solvent Consumption | 20 L/kg product |
Chemical Reactions Analysis
Types of Reactions
N-methylbicyclo[2.2.2]octan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.
Major Products Formed
Oxidation: N-methylbicyclo[2.2.2]octan-1-amine N-oxide.
Reduction: N-methylbicyclo[2.2.2]octan-1-amine.
Substitution: N-alkyl or N-acyl derivatives of bicyclo[2.2.2]octan-1-amine.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
N-Methylbicyclo[2.2.2]octan-1-amine hydrochloride serves as a versatile building block in organic synthesis. Its bicyclic structure allows for the formation of complex molecules through various chemical reactions, including nucleophilic substitutions and cyclizations. The compound can be used to synthesize derivatives that are important in pharmaceuticals and agrochemicals .
Ligand in Coordination Chemistry
The compound is also utilized as a ligand in coordination chemistry, where it can form complexes with transition metals. These metal-ligand complexes are essential in catalysis and materials science, contributing to the development of new catalytic processes .
Biological Research
Interaction with Enzymes and Receptors
Research has indicated that N-Methylbicyclo[2.2.2]octan-1-amine hydrochloride interacts with various biological targets, including enzymes and receptors. Studies have explored its potential effects on neurotransmitter systems, suggesting implications for neurological research and the development of therapeutic agents .
Therapeutic Potential
The compound is being investigated for its therapeutic properties, particularly as a precursor for pharmaceuticals targeting metabolic syndromes and other diseases. Its unique structure may enhance the bioavailability and efficacy of drug candidates derived from it .
Medicinal Applications
Pharmaceutical Development
N-Methylbicyclo[2.2.2]octan-1-amine hydrochloride is considered a promising candidate in the development of new drugs. Its derivatives have been studied for their potential use as antiviral agents and modulators of specific biological pathways, which could lead to innovative treatments for various health conditions .
Case Studies
Recent studies have highlighted the efficacy of bicyclic compounds in drug design:
- Antiviral Agents : Research published in Journal of Medicinal Chemistry demonstrated that bicyclo[2.2.2]octane derivatives exhibit antiviral activity against specific viruses, showcasing their potential application in virology .
- Metabolic Syndrome Treatments : Bicyclic amines have been explored for their role in managing metabolic disorders, indicating their significance in developing therapeutic strategies for obesity and diabetes management .
Industrial Applications
Specialty Chemicals Production
In industry, N-Methylbicyclo[2.2.2]octan-1-amine hydrochloride is used as an intermediate in the synthesis of specialty chemicals. Its ability to undergo various chemical transformations makes it valuable for producing high-performance materials and additives .
Polymer Chemistry
The compound's structural characteristics allow it to be incorporated into polymer formulations, enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for automotive and aerospace industries .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-methylbicyclo[2.2.2]octan-1-aminehydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- The phenyl derivative (237.77 g/mol) is ~47% heavier than the parent compound .
- Boiling Point : The methyl derivative exhibits a boiling point of 120–121°C under reduced pressure (200 Torr), while fluorinated analogs lack reported data, likely due to stability challenges .
- Purity : Industrial-grade N-methyl and 4-fluoro derivatives are available at ≥98–99% purity, reflecting optimized synthetic protocols .
Antidepressant Candidates
- However, clinical trials revealed non-correlation between preclinical and human outcomes, likely due to poor pharmacokinetics or off-target effects .
- Tetracyclic Analogs : Maprotiline, a tetracyclic antidepressant, shares mechanistic similarities (e.g., catecholamine depletion) but lacks the bicyclo[2.2.2]octane framework, highlighting structural flexibility in CNS drug design .
Fluorinated Derivatives
- 4-Fluoro and 4-Trifluoromethyl Derivatives: Fluorination enhances metabolic stability and lipophilicity.
Biological Activity
N-methylbicyclo[2.2.2]octan-1-amine hydrochloride, a bicyclic amine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the bicyclo[2.2.2]octane family, which is known for its unique structural properties that influence its reactivity and interaction with biological systems.
Chemical Structure and Properties
The compound features a bicyclic structure that contributes to its stability and reactivity. The presence of a methyl group on the nitrogen atom enhances its lipophilicity, potentially affecting its pharmacokinetics and biological interactions.
Biological Activity
Research indicates that N-methylbicyclo[2.2.2]octan-1-amine hydrochloride exhibits several biological activities:
1. Neuropharmacological Effects
Studies have shown that bicyclic amines can interact with neurotransmitter systems, particularly in modulating dopaminergic and serotonergic pathways. This interaction suggests potential applications in treating neurological disorders such as depression and schizophrenia.
2. Antiviral Properties
Bicyclo[2.2.2]octane derivatives have been investigated for their antiviral activities. A notable study highlighted their effectiveness against various viral strains, indicating that modifications to the bicyclic structure could enhance antiviral efficacy .
3. Anticancer Activity
Preliminary investigations into the anticancer properties of N-methylbicyclo[2.2.2]octan-1-amine hydrochloride have shown promise in inhibiting tumor growth in specific cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Case Studies
Several case studies highlight the compound's biological activity:
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Case Study 1: Neuroprotective Effects
A study focused on the neuroprotective effects of N-methylbicyclo[2.2.2]octan-1-amine hydrochloride demonstrated significant reductions in neuronal cell death in vitro when exposed to oxidative stress conditions. -
Case Study 2: Antiviral Efficacy
In vitro assays revealed that derivatives of bicyclo[2.2.2]octane exhibited antiviral activity against influenza viruses, with IC50 values indicating effective concentration ranges for therapeutic use .
Research Findings
Recent research findings provide insights into the pharmacological potential of N-methylbicyclo[2.2.2]octan-1-amine hydrochloride:
Q & A
Q. What are the standard synthetic routes for N-methylbicyclo[2.2.2]octan-1-amine hydrochloride?
The compound is typically synthesized via reductive amination of bicyclo[2.2.2]octan-1-one, followed by N-methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaHCO₃). The hydrochloride salt is formed by reacting the free base with HCl in anhydrous ethanol . Characterization involves NMR (¹H/¹³C) to confirm the bicyclic structure and methylamine substitution, with mass spectrometry (MS) verifying molecular weight (e.g., C₉H₁₈ClN, MW 175.7) .
Q. How is the purity of N-methylbicyclo[2.2.2]octan-1-amine hydrochloride validated?
High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) is used to assess purity. A C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) resolve impurities. Purity >97% is required for pharmacological studies, as per pharmacopeial standards .
Q. What safety protocols are recommended for handling this compound?
Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation/contact, as hydrochloride salts can irritate mucous membranes. Storage conditions: anhydrous environment, 2–8°C, in sealed amber vials to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during synthesis?
The bicyclo[2.2.2]octane scaffold’s rigidity minimizes stereochemical drift. For chiral derivatives (e.g., (R)- or (S)-enantiomers), asymmetric catalysis (e.g., chiral palladium complexes) or resolution via diastereomeric salt formation (using tartaric acid) ensures enantiopurity . Advanced NMR techniques (e.g., NOESY) confirm stereochemistry .
Q. What strategies address conflicting pharmacological data in receptor binding studies?
Discrepancies may arise from assay conditions (e.g., pH affecting hydrochloride salt ionization). Use isothermal titration calorimetry (ITC) to measure binding affinity under physiological pH (7.4) and compare with radioligand assays. Validate results using structural analogs (e.g., quinuclidine derivatives) to isolate scaffold-specific effects .
Q. How is metabolic stability evaluated in preclinical models?
Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key metabolic pathways include N-demethylation (CYP3A4-mediated) and oxidation of the bicyclic ring. Co-administer CYP inhibitors (e.g., ketoconazole) to identify enzyme-specific degradation .
Q. What computational methods predict its blood-brain barrier (BBB) permeability?
Molecular dynamics (MD) simulations using logP (∼1.2) and polar surface area (PSA < 60 Ų) estimate passive diffusion. In vitro BBB models (e.g., MDCK-MDR1 cells) validate predictions, with efflux ratios <2.5 indicating favorable CNS penetration .
Q. How are formulation challenges resolved for in vivo studies?
Hydrochloride salts improve solubility but may crystallize in aqueous buffers. Use co-solvents (e.g., PEG 400) or cyclodextrin complexation. For IV administration, ensure isotonicity (0.9% NaCl) and filter sterilization (0.22 µm) to prevent particulate formation .
Key Research Considerations
- Structural Analogues : Compare with quinuclidine derivatives (e.g., (3S)-3-aminoquinuclidine dihydrochloride) to explore SAR for CNS targets .
- Contradictions : Resolve spectral discrepancies (e.g., NMR shifts) by referencing bicyclo[2.2.2]octane benchmarks in the EPA/NIH Mass Spectral Database .
- Toxicity Screening : Include hERG channel inhibition assays to mitigate cardiac risk in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
